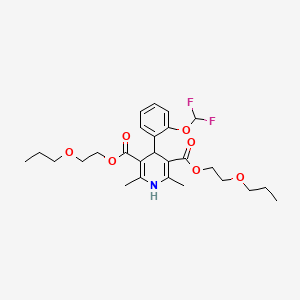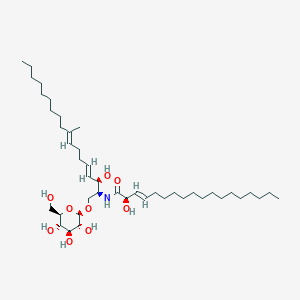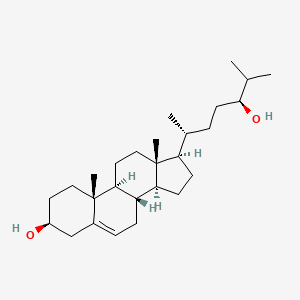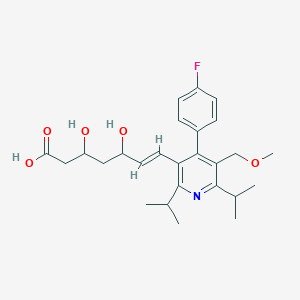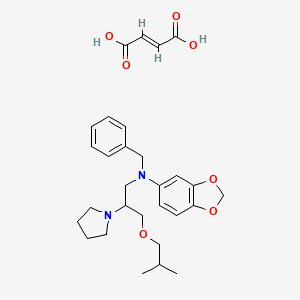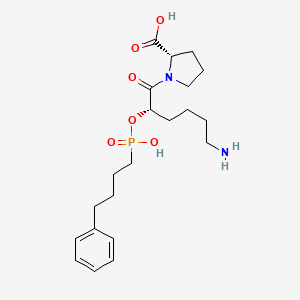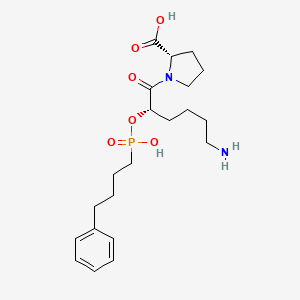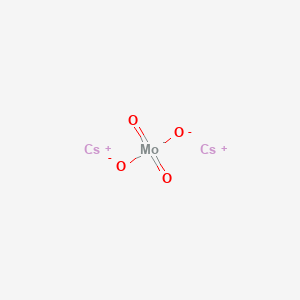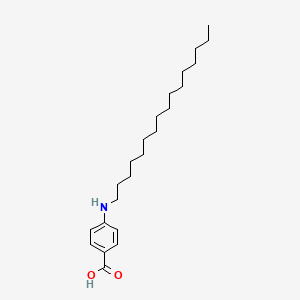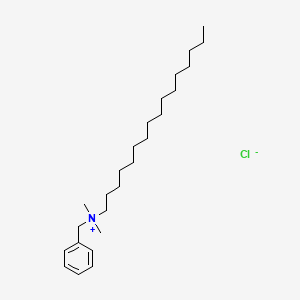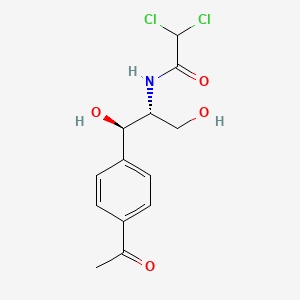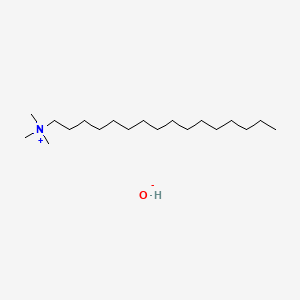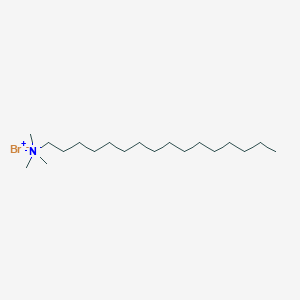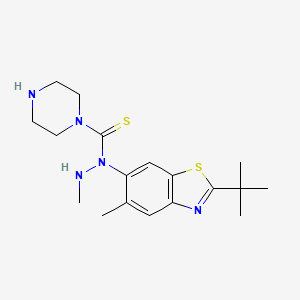
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cgp 21833 is an antifilarial agent.
Aplicaciones Científicas De Investigación
Metabolism and Enzymatic Activity:
- Piperazine compounds have been studied for their role in drug metabolism, specifically how they are oxidized in the human liver. This includes the formation of various metabolites through the action of enzymes like Cytochrome P450 (Hvenegaard et al., 2012).
Antimicrobial and Hypoglycemic Activities:
- Studies have synthesized piperazine derivatives to investigate their antimicrobial properties against bacteria and fungi. Additionally, their hypoglycemic activities have been evaluated in diabetic rats, indicating potential applications in managing diabetes (Al-Abdullah et al., 2015).
Anti-acetylcholinesterase Activity:
- Piperazine-benzothiazole derivatives have shown potential as anticholinesterase agents, a property that can be significant in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antibacterial Activities:
- Novel piperazine compounds have been synthesized and evaluated for their antibacterial activities. These studies are crucial in the development of new antibiotics, especially against resistant bacterial strains (Shroff et al., 2022).
Analgesic and Anti-inflammatory Agents:
- Research into novel piperazine derivatives has also explored their use as anti-inflammatory and analgesic agents, highlighting their potential in pain management and inflammation control (Abu‐Hashem et al., 2020).
Antihelminthic Activity:
- Piperazine derivatives have been tested for antihelminthic activity, showing higher efficacy against certain parasites than standard treatments. This points to potential applications in treating parasitic infections (Mavrova et al., 2006).
Antibacterial Drug Design:
- Piperazine-linked benzothiazolyl-4-thiazolidinones were synthesized and found to exhibit strong antibacterial effects, demonstrating their role in antibacterial drug design (Patel & Park, 2014).
Propiedades
Número CAS |
122378-49-8 |
|---|---|
Nombre del producto |
1-Piperazinecarbothioic acid, 1-(2-(1,1-dimethylethyl)-5-methyl-6-benzothiazolyl)-2-methylhydrazide |
Fórmula molecular |
C18H27N5S2 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
N-(2-tert-butyl-5-methyl-1,3-benzothiazol-6-yl)-N'-methylpiperazine-1-carbothiohydrazide |
InChI |
InChI=1S/C18H27N5S2/c1-12-10-13-15(25-16(21-13)18(2,3)4)11-14(12)23(19-5)17(24)22-8-6-20-7-9-22/h10-11,19-20H,6-9H2,1-5H3 |
Clave InChI |
UHZLKFSNWANYEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C |
Apariencia |
Solid powder |
Otros números CAS |
122378-49-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cgp 21833; Cgp-21833; Cgp21833. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




